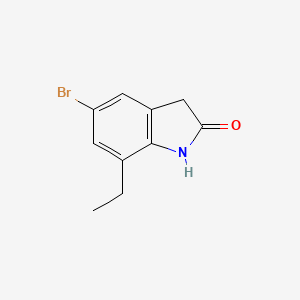

5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-7-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-6-3-8(11)4-7-5-9(13)12-10(6)7/h3-4H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOUVURQCMNBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC2=C1NC(=O)C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indol 2 One

Electrophilic Aromatic Substitution Patterns on the Indol-2-one (B1256649) Nucleus

The benzene (B151609) ring of the 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one nucleus is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the combined electronic and steric effects of the existing substituents: the bromo group, the ethyl group, and the annulated lactam ring. The amide functionality of the lactam is a deactivating group, directing incoming electrophiles to the meta position (C4 and C6). The bromine atom is also deactivating but ortho, para-directing. Conversely, the ethyl group is an activating, ortho, para-director.

Given these competing influences, the precise location of substitution can be complex and may result in a mixture of products. However, general principles of electrophilic aromatic substitution on disubstituted benzene rings can provide predictive insights. thieme-connect.comniscpr.res.inwikipedia.orgorganic-chemistry.orgresearchgate.net The more powerfully activating group generally dictates the position of substitution. In this case, the ethyl group is the strongest activator, suggesting that electrophilic attack would be favored at positions ortho and para to it (C6 and C8, with C8 being part of the heterocyclic ring). However, the C6 position is sterically hindered by the adjacent ethyl group. Therefore, substitution at the C4 position, which is ortho to the bromo group and meta to the ethyl group, is also a likely outcome, especially with bulky electrophiles.

| Electrophilic Reagent | Predicted Major Product(s) | Reference |

| HNO₃/H₂SO₄ | 5-Bromo-7-ethyl-4-nitro-2,3-dihydro-1H-indol-2-one and/or 5-Bromo-7-ethyl-6-nitro-2,3-dihydro-1H-indol-2-one | niscpr.res.in |

| Br₂/FeBr₃ | 4,5-Dibromo-7-ethyl-2,3-dihydro-1H-indol-2-one | nih.gov |

| SO₃/H₂SO₄ | 5-Bromo-7-ethyl-2-oxo-2,3-dihydro-1H-indole-4-sulfonic acid and/or 5-Bromo-7-ethyl-2-oxo-2,3-dihydro-1H-indole-6-sulfonic acid | youtube.com |

Oxidative Transformations of the Dihydroindol-2-one Ring System

The 2,3-dihydro-1H-indol-2-one ring system can undergo various oxidative transformations. The C3 methylene (B1212753) group is particularly susceptible to oxidation, which can lead to the formation of 3-hydroxyoxindoles or isatins (indole-2,3-diones). The choice of oxidant and reaction conditions determines the product outcome. For instance, strong oxidizing agents can lead to the cleavage of the C2-C3 bond. libretexts.orgyoutube.comyoutube.com The presence of the electron-withdrawing bromine atom may influence the electron density of the heterocyclic ring, potentially affecting the rate and selectivity of oxidation.

| Oxidizing Agent | Transformation | Potential Product(s) | Reference |

| Peroxy acids (e.g., m-CPBA) | C3-Hydroxylation | 5-Bromo-7-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one | scienceopen.comdigitellinc.comrsc.org |

| Selenium dioxide (SeO₂) | C3-Oxidation | 5-Bromo-7-ethyl-1H-indole-2,3-dione | |

| Ozone (O₃), followed by workup | C2-C3 bond cleavage | 2-Amino-4-bromo-6-ethylbenzoic acid derivatives | libretexts.orgyoutube.com |

Reductive Pathways and Derivative Formation

The lactam carbonyl group and the aromatic bromo substituent of this compound are potential sites for reduction. The carbonyl group can be reduced to a methylene group to form the corresponding indoline (B122111) derivative. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, potentially affecting both the carbonyl group and the bromo substituent. organic-chemistry.orgrsc.org The selective reduction of the carbonyl group while preserving the bromo substituent, or vice versa, can be achieved by careful selection of the reducing agent and reaction conditions.

| Reducing Agent | Transformation | Potential Product(s) | Reference |

| Lithium aluminum hydride (LiAlH₄) | Reduction of lactam carbonyl | 5-Bromo-7-ethyl-2,3-dihydro-1H-indole | organic-chemistry.org |

| Sodium borohydride (B1222165) (NaBH₄) | Generally unreactive towards lactams | No reaction | |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Reduction of lactam carbonyl and/or debromination | 7-Ethyl-2,3-dihydro-1H-indol-2-one, 5-Bromo-7-ethyl-2,3-dihydro-1H-indole, or 7-Ethyl-2,3-dihydro-1H-indole | rsc.org |

Functional Group Interconversions and Derivatization Strategies at Key Positions

The structure of this compound offers several sites for functional group interconversions and derivatization, enabling the synthesis of a diverse range of analogs.

N-Alkylation: The nitrogen atom of the lactam can be alkylated using various alkyl halides in the presence of a base. organic-chemistry.orgresearchgate.net This reaction provides a straightforward method for introducing diverse substituents at the N1 position.

C3-Functionalization: The C3 position is a key site for introducing molecular diversity. The methylene group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, such as alkyl halides or aldehydes, to yield 3-substituted or 3,3-disubstituted oxindoles. nih.govbohrium.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.goviitk.ac.inharvard.eduthieme-connect.delibretexts.orgwikipedia.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or other organic moieties at this position.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one | organic-chemistry.orgresearchgate.net |

| C3-Alkylation | Alkyl halide, Strong Base (e.g., LDA) | 3-Alkyl-5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one | nih.govbohrium.comnih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-7-ethyl-2,3-dihydro-1H-indol-2-one | researchgate.netnih.govharvard.eduwikipedia.orgnih.gov |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | 5-Vinyl-7-ethyl-2,3-dihydro-1H-indol-2-one | wikipedia.orgorganic-chemistry.orgiitk.ac.inthieme-connect.delibretexts.org |

Reaction Mechanisms of Key Transformations

The key transformations of this compound proceed through well-established reaction mechanisms.

Electrophilic Aromatic Substitution: This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The electrophile attacks the electron-rich benzene ring, leading to the temporary loss of aromaticity. A subsequent deprotonation step restores the aromatic system and yields the substituted product. The regioselectivity is determined by the ability of the existing substituents to stabilize the positive charge in the arenium ion intermediate. nih.govyoutube.combeilstein-journals.orgrsc.orgyoutube.comlibretexts.org

Palladium-Catalyzed Cross-Coupling: The Suzuki and Heck reactions proceed through a catalytic cycle involving a palladium catalyst. The general steps include:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the oxindole (B195798).

Transmetalation (Suzuki) or Alkene Insertion (Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium catalyst. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium catalyst couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. wikipedia.orgresearchgate.netnih.goviitk.ac.inharvard.eduthieme-connect.delibretexts.orgwikipedia.orgnih.gov

Structural Characterization and Spectroscopic Analysis of 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indol 2 One and Its Synthetic Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of atoms can be determined.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of a molecule offers insights into the number of different types of protons and their neighboring environments. For the synthetic precursors of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one, such as N-(substituted phenyl)-2-chloroacetamides, characteristic signals are expected. For instance, in a related compound, N-(3-bromophenyl)-2-chloroacetamide, the protons of the chloroacetyl group (Cl-CH₂) typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. nih.gov The ethyl group protons on the aromatic ring would present as a triplet for the methyl group and a quartet for the methylene (B1212753) group, a pattern indicative of their adjacent protons.

While specific experimental data for this compound is not widely published, we can predict the expected ¹H NMR signals based on its structure and data from analogous compounds. The NH proton of the lactam would likely appear as a broad singlet. The methylene protons of the dihydro-indolone ring would show characteristic splitting patterns. The aromatic protons would each give distinct signals, with their chemical shifts influenced by the bromo and ethyl substituents.

To illustrate typical ¹H NMR data for a related precursor, the spectral data for diethyl bromomalonate is presented below. chemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH | 4.7 | s | |

| OCH₂ | 4.3 | q | 7.1 Hz |

| CH₃ | 1.3 | t | 7.1 Hz |

Note: This table is for a related compound and serves as an example of ¹H NMR data presentation.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. In the case of N-(substituted phenyl)-2-chloroacetamides, the carbonyl carbon (C=O) of the amide group is typically observed in the downfield region of the spectrum. nih.gov The carbon of the chloro-substituted methylene group (Cl-CH₂) would also have a characteristic chemical shift. The aromatic carbons would appear as multiple distinct signals, with their positions influenced by the bromo and ethyl substituents.

For this compound, the carbonyl carbon of the lactam would be a key feature in the ¹³C NMR spectrum. The carbons of the ethyl group and the methylene carbons of the five-membered ring would also be readily identifiable. The six aromatic carbons would have distinct chemical shifts due to the substitution pattern.

An example of ¹³C NMR data for a related precursor, diethyl bromomalonate, is provided below.

| Carbon | Chemical Shift (ppm) |

| C=O | 165.0 |

| OCH₂ | 63.0 |

| CH | 45.0 |

| CH₃ | 13.8 |

Note: This table is for a related compound and serves as an example of ¹³C NMR data presentation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group would be prominent, typically in the range of 1660-1700 cm⁻¹. The N-H stretching vibration of the lactam would appear as a band in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed, as well as C-Br stretching vibrations at lower frequencies.

For a precursor like N-(3-bromophenyl)-2-chloroacetamide, characteristic IR absorptions would include the amide C=O stretch, the N-H stretch, and vibrations associated with the aromatic ring and the C-Cl bond. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While no crystal structure for this compound is currently available in open-access databases, the crystal structure of a closely related compound, 5-bromo-1-ethylindoline-2,3-dione, has been reported. nih.govresearchgate.net

This structure reveals that the indoline (B122111) ring system is nearly planar. nih.govresearchgate.net In this related molecule, the ethyl group is positioned nearly perpendicular to the plane of the indoline ring. nih.govresearchgate.net The crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net This information provides a valuable model for understanding the likely solid-state conformation of this compound. Obtaining a crystal structure of the title compound would be the ultimate method to confirm its three-dimensional architecture and solid-state packing.

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indol 2 One and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, energies, and various electronic properties of molecules. For derivatives of indole (B1671886) and the closely related benzimidazole, DFT studies, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been used to optimize molecular geometries and understand structural properties. nih.gov Such studies are fundamental in determining the stability and reactivity of these compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Indole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 | mdpi.com |

This table presents data for analogous compounds to illustrate the application of HOMO-LUMO analysis and does not represent data for 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In computational studies of substituted imidazoles and other heterocyclic compounds, MEP analysis has been used to identify the most reactive parts of the molecules. niscpr.res.in For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen and the bromine atom, indicating their susceptibility to electrophilic interactions. Conversely, the hydrogen atom attached to the nitrogen would be expected to exhibit a positive potential, making it a likely site for nucleophilic interaction. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indol-2-one (B1256649) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are instrumental in drug design for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. nih.gov

For indole and indolin-2-one derivatives, various 2D and 3D-QSAR studies have been conducted to model their activities against different biological targets. nih.govmdpi.com These studies typically involve calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods like multiple linear regression (MLR) to build a predictive model. mdpi.com For instance, QSAR models have been developed for indole derivatives as inhibitors of enzymes like acetylcholinesterase and as antifungal agents. nih.govtandfonline.com Such models can guide the synthesis of more potent analogues of this compound by identifying the key physicochemical properties that influence its biological activity.

Table 2: Example of a 2D-QSAR Model for Anti-AChE Activity of Phenyl-1,3,4-oxadiazole and N-benzylpiperidine Analogs

| Statistical Parameter | Value |

| R² | 0.701 |

| R²test | 0.76 |

| Q²CV | 0.638 |

| RMSE | 0.336 |

Source: mdpi.com. This table illustrates the statistical validation of a QSAR model for related heterocyclic compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the binding mode of a potential drug molecule and for identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajchem-a.com Following docking, molecular dynamics (MD) simulations can be used to study the stability of the complex over time. nih.gov

Table 3: Illustrative Docking Scores of Indole Derivatives with Protein Targets

| Compound Class | Protein Target | Range of Binding Affinities (kcal/mol) | Source |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

| Pyrazole containing Indolin-2-one derivatives | Anthelmintic/Anticancer Target | -3.127 to -5.972 | ijpsr.com |

This table provides examples of docking results for related indole derivatives and is for illustrative purposes only.

Academic Applications and Mechanistic Research of 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indol 2 One and Indol 2 One Scaffolds

Role as Chemical Building Blocks in Advanced Organic Synthesis

The indol-2-one (B1256649) skeleton is a prized building block in organic chemistry, valued for its reactivity and its utility in constructing more elaborate molecular architectures. Its functional groups—the lactam moiety, the aromatic ring, and the often-substituted C3 position—provide multiple handles for synthetic transformations.

The indole (B1671886) nucleus is a versatile component in the synthesis of a wide array of complex heterocyclic frameworks. bohrium.comresearchgate.net Chemists have developed numerous strategies to utilize indoles and their derivatives, such as indol-2-ones, as synthons for intricate polycyclic systems. These methods are often characterized by high efficiency, atom economy, and stereoselectivity. acs.org

One powerful approach is the use of cycloaddition reactions to achieve dearomatization of the indole ring, transforming a simple planar molecule into a complex three-dimensional structure. acs.orgpolimi.it For instance, a Zinc(II)-catalyzed divergent synthesis allows for formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. acs.orgpolimi.it The reaction pathway is controlled by the substituents on the substrates, leading to two distinct classes of polycyclic fused indoline (B122111) scaffolds: tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it This substrate-guided reactivity switch highlights the tunability of the indole scaffold in complex synthesis. acs.orgpolimi.it

Multi-component reactions (MCRs) also feature prominently in the synthesis of indole-containing heterocycles, offering a streamlined approach to molecular diversity. researchgate.net Furthermore, novel routes from N-substituted 2-alkenylanilines, involving an operationally simple sequence of oxidation, intramolecular cyclization, and elimination, have been established to produce a variety of indole derivatives. mdpi.com These strategies underscore the foundational role of the indole and indoline core in accessing diverse and complex heterocyclic architectures. bohrium.comacs.org

| Synthetic Strategy | Reactants | Catalyst/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| Divergent Cycloaddition | Indoles and 1,2-diaza-1,3-dienes | Zn(II) | Tetrahydro-1H-pyridazino[3,4-b]indoles or Tetrahydropyrrolo[2,3-b]indoles | acs.orgpolimi.it |

| Oxidation-Cyclization-Elimination | N-substituted 2-alkenylanilines | m-CPBA, Acid | Indole derivatives | mdpi.com |

| Chemoselective Annulation | Aza-ortho-quinone methide precursor and Indole | Not specified | Tetrahydroquinoline-indole linked heterobiarene | acs.org |

| Multi-component Reactions | Indole derivatives, various components | Various (e.g., CTAB, microwave) | Indolylnicotinonitriles, 1H-benzo[f]chromen-indoles | researchgate.net |

The indole and indol-2-one motifs are central to a vast class of natural alkaloids, many of which possess significant biological activity. nih.govnih.gov Consequently, these scaffolds are attractive targets for total synthesis and the creation of natural product analogues for structure-activity relationship (SAR) studies. Fungal indole alkaloids containing the bicyclo[2.2.2]diazaoctane ring, for example, exhibit a wide range of biological effects and unique chemical structures that have inspired numerous synthetic efforts. nih.gov

A notable application of indole synthesis is in the creation of the natural product hippadine. acs.org A copper(II)-promoted indole synthesis from 2-ethynylaniline (B1227618) derivatives serves as the key step in a formal and total synthesis of this compound. acs.org The methodology is robust, tolerating various functional groups and allowing for sequential cyclizations to build tricyclic systems. acs.org Similarly, the harmala alkaloid harmaline (B1672942), a fluorescent indole alkaloid, is another natural product whose structure is based on the indole core. wikipedia.org The synthesis of analogues of these natural products is crucial for exploring their therapeutic potential and understanding their biological targets. nih.gov

Exploration of Molecular Mechanisms of Biological Activity

Indol-2-one derivatives are frequently investigated for their interactions with biological macromolecules, which underpins their diverse pharmacological effects. Research in this area focuses on how these molecules modulate enzyme functions, bind to specific receptors, and interact with nucleic acids and proteins.

Derivatives of the indol-2-one scaffold have been identified as potent modulators of various enzymatic pathways, often acting as inhibitors. nih.govnih.gov A key example is the inhibition of enzymes within the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism. frontiersin.orgnih.gov Kynurenine monooxygenase (KMO) is a critical enzyme in this pathway, and its inhibition can reduce the production of neurotoxic metabolites like quinolinic acid while increasing levels of the neuroprotective kynurenic acid. frontiersin.orgnih.gov The development of KMO inhibitors, guided by the enzyme's crystal structure, has led to potent compounds based on structural analogues of the substrate, L-kynurenine. nih.gov

Another important target is topoisomerase-I, an enzyme crucial for DNA replication and transcription. nih.gov Certain indole derivatives, specifically those with thiazolidine (B150603) and imidazolidine (B613845) rings, have shown the ability to inhibit this enzyme, which contributes to their antitumor properties. nih.gov The natural indole alkaloid harmaline is known to be a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and dopamine (B1211576). wikipedia.org This inhibition is the basis for its psychoactive effects and its use in traditional ayahuasca brews. wikipedia.org

| Enzyme Target | Indole Derivative Class | Mechanism/Effect | Reference |

|---|---|---|---|

| Kynurenine Monooxygenase (KMO) | L-kynurenine structural analogs, Benzisoxazoles | Inhibition, leading to decreased neurotoxic metabolites | frontiersin.orgnih.gov |

| Topoisomerase-I | Indole-thiazolidine/imidazolidine conjugates | Inhibition, contributing to antitumor activity | nih.gov |

| Monoamine Oxidase A (MAO-A) | Harmaline (β-carboline) | Reversible inhibition (RIMA) | wikipedia.org |

| Protein Kinases, Tubulin | Various indole-based derivatives | Inhibition, leading to anti-glioblastoma activity | nih.gov |

The interaction of indol-2-one derivatives with specific cellular receptors is a key mechanism underlying their biological activities. nih.govnih.gov These compounds can act as agonists, antagonists, or modulators at various receptor sites.

A significant body of research has focused on indole derivatives as ligands for the benzodiazepine (B76468) receptor (BzR) site on the GABA-A chloride channel. nih.gov The binding affinity of these compounds is highly sensitive to the substitution pattern on the indole nucleus; for example, derivatives with a 5-chloro or 5-nitro group often exhibit different structure-affinity relationships compared to those with a hydrogen at the 5-position. nih.gov This suggests that different "families" of these ligands may adopt distinct conformations within the receptor's binding cavity. nih.gov

Indolin-2-one derivatives have also been developed as potent and selective ligands for the dopamine D4 receptor. nih.gov In one study, a series of derivatives with piperazinylbutyl side chains was synthesized, and compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one showed a remarkable affinity for the D4 receptor with a Ki value of 0.5 nM. nih.gov

Furthermore, some indole derivatives interact with nuclear hormone receptors. nih.gov For instance, an indole derivative referred to as "compound 3" was found to bind to Estrogen Receptor Beta (ERβ). nih.gov This interaction was confirmed through molecular docking and was shown to be central to the compound's ability to inhibit the growth of human ovarian cancer cells. nih.gov

| Receptor Target | Example Ligand | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Dopamine D4 Receptor | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one | 0.5 nM | nih.gov |

| Benzodiazepine Receptor (BzR) | N-(indol-3-ylglyoxylyl)amino acid derivatives | Nanomolar range (e.g., 85 nM) | nih.gov |

| Estrogen Receptor Beta (ERβ) | 3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | Binding confirmed by docking | nih.gov |

| Serotonin 5-HT2A/5-HT2C Receptors | Harmaline | Low micromolar range | wikipedia.org |

The biological activity of many indole derivatives is linked to their ability to bind non-covalently to DNA and proteins. nih.govnih.gov These interactions can disrupt cellular processes like DNA replication and protein function.

Studies on arylidene indolin-2-ones have demonstrated their capacity for dual interaction with both DNA and the protein Bovine Serum Albumin (BSA). nih.gov One such derivative, containing an m-aminobenzylidene motif, showed moderate binding to DNA, likely through minor groove binding, as indicated by a relatively low Stern-Volmer constant (KSV) of 1.35 × 10⁴ M⁻¹. nih.gov The same compound, however, exhibited significantly stronger binding to BSA, with an association constant (Ka) of 6.1 × 10⁶ M⁻¹, suggesting a potential role as a carrier or transport molecule. nih.gov

The ability of indole derivatives to interact with DNA is a cornerstone of their antitumor potential. nih.gov Spectroscopic analyses, including absorption and fluorescence techniques, have shown that indole derivatives can bind to calf thymus DNA (ctDNA). nih.gov For example, the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one displayed a high DNA binding constant (Kb) of 5.69 × 10⁴ M⁻¹. nih.gov These results indicate that the indole nucleus helps to anchor the molecules to DNA, and the presence of basic side chains can enhance this interaction. nih.gov The primary modes of interaction for small molecules with DNA include intercalation between base pairs and binding within the minor or major grooves. atdbio.com

| Indole Derivative | Biological Target | Binding Constant | Interaction Type | Reference |

|---|---|---|---|---|

| Indolin-2-one with m-aminobenzylidene motif (4d) | DNA | KSV = 1.35 x 104 M-1 | Minor groove binding | nih.gov |

| Indolin-2-one with m-aminobenzylidene motif (4d) | Bovine Serum Albumin (BSA) | Ka = 6.1 x 106 M-1 | Static quenching | nih.gov |

| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) | DNA (ctDNA) | Kb = 5.69 x 104 M-1 | Not specified | nih.gov |

Advanced Materials Science and Engineering Applications

The unique chemical structure of the indol-2-one scaffold, including the specific derivative 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one , presents opportunities for its integration into advanced materials. The aromatic and heterocyclic nature of the indole ring, combined with the reactivity of the lactam and the potential for functionalization at various positions, makes it a candidate for creating materials with novel properties.

Integration into Functional Polymeric Materials (e.g., Hydrogels)

While specific examples of This compound being incorporated into hydrogels are not prominent in the literature, the general principles of polymer chemistry suggest its potential utility. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties can be tuned by the choice of monomers and cross-linkers.

Indol-2-one derivatives could be incorporated into polymer chains or used as cross-linking agents to create functional hydrogels. The presence of the bromo- and ethyl- groups on the aromatic ring can influence the hydrophobicity and intermolecular interactions within the polymer network, thereby affecting the swelling behavior, mechanical strength, and stimuli-responsiveness of the hydrogel.

For instance, the development of dynamic hydrogels based on reversible thiol conjugate additions has been explored. These hydrogels can exhibit self-healing and injectable properties, which are desirable for biomedical applications such as tissue engineering and drug delivery. The indol-2-one moiety could potentially be functionalized with thiol-reactive groups to participate in such dynamic cross-linking chemistries.

Furthermore, conductive hydrogels are a class of materials that have garnered significant interest for applications in bioelectronics and tissue engineering. The π-conjugated system of the indole ring could contribute to the electrical conductivity of a hydrogel if appropriately integrated into a conductive polymer backbone. For example, hydrogels incorporating graphene oxide have been shown to possess conductive properties that can support the function of electroactive tissues like the myocardium.

The table below outlines potential strategies for integrating indol-2-one scaffolds into functional hydrogels:

| Integration Strategy | Potential Functionality | Rationale |

| Covalent incorporation as a monomer | Modulate mechanical properties, hydrophobicity, and drug release kinetics. | The rigid indole core can enhance stiffness, while the bromo and ethyl groups can tune intermolecular interactions. |

| Use as a cross-linking agent | Create stimuli-responsive hydrogels (e.g., redox-responsive). | The lactam or other functional groups could be modified to participate in reversible cross-linking reactions. |

| Inclusion in conductive polymer hydrogels | Enhance electrical conductivity for bioelectronic applications. | The π-conjugated system of the indole ring can contribute to charge transport within the hydrogel matrix. |

Further research is required to synthesize and characterize hydrogels containing This compound to fully understand its impact on the material's properties and to explore its potential applications.

Development of Chemical Sensors and Probes

The indole scaffold is a well-established fluorophore and has been utilized in the development of chemical sensors and probes for various analytes. The electronic properties of the indole ring are sensitive to its local environment, making it a suitable platform for designing "turn-on" or "turn-off" fluorescent probes.

While there is no specific literature on the use of This compound as a chemical sensor, related indole derivatives have been successfully employed for this purpose. For example, an indole-based near-infrared fluorescent probe has been developed for the detection of hydrogen peroxide (H₂O₂). acs.org This probe operates on an intramolecular charge transfer (ICT) mechanism, where the fluorescence is quenched in the absence of the analyte and is turned on upon reaction with H₂O₂. acs.org

The This compound molecule could be similarly functionalized to create sensors for specific analytes. The bromo and ethyl groups on the aromatic ring can modulate the photophysical properties of the indole core, such as its absorption and emission wavelengths, as well as its quantum yield. These substitutions can be used to fine-tune the sensor's performance.

Molecularly imprinted polymers (MIPs) are another area where indole-like structures could be employed for sensor development. MIPs are polymers that are synthesized in the presence of a template molecule, creating specific recognition sites for that molecule. khanacademy.org An indol-2-one derivative could potentially be used as a template or a functional monomer in the creation of MIPs for the detection of related compounds.

The following table summarizes the potential applications of indol-2-one derivatives in chemical sensing:

| Sensor Type | Analyte | Principle of Detection | Potential Role of this compound |

| Fluorescent Probe | Reactive Oxygen Species (e.g., H₂O₂) | Intramolecular Charge Transfer (ICT) | The core fluorophore, with substitutions tuning its photophysical properties. |

| Fluorescent Probe | Metal Ions | Chelation-Enhanced Fluorescence (CHEF) | Functionalization with a chelating group to bind specific metal ions. |

| Molecularly Imprinted Polymer (MIP) | Structurally similar molecules | Shape-selective binding | As a template molecule or a functional monomer to create specific recognition sites. |

The development of chemical sensors based on This compound would require synthetic modification to introduce a recognition element for the target analyte and subsequent characterization of its sensing performance.

Catalytic Roles of Indol-2-one Derived Structures

The indol-2-one scaffold and its derivatives have emerged as versatile structures in the field of catalysis, participating in a variety of chemical transformations. Their utility stems from the unique electronic and steric properties conferred by the fused ring system and the potential for introducing diverse functional groups.

While specific catalytic applications of This compound are not extensively reported, the broader family of indole and oxindole (B195798) derivatives has been successfully employed in several catalytic contexts. One prominent area is in asymmetric catalysis, where chiral indol-2-one derivatives can act as ligands for metal catalysts or as organocatalysts themselves to control the stereochemical outcome of a reaction.

For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and indole derivatives have been utilized in these transformations. Research has demonstrated the synthesis of indole-2-carboxylate (B1230498) derivatives through a palladium-catalyzed aerobic amination of aryl C-H bonds. nih.gov In such reactions, the electronic nature of the indole ring can influence the catalytic activity of the palladium center.

Furthermore, copper-catalyzed reactions have also featured indole-derived structures. A novel copper(I)-catalyzed intramolecular redox cycloisomerization has been developed for the construction of C2-spiropseudoindoxyl compounds from 1H-indole N-tethered o-alkynylnitroarenes. researchgate.net Mechanistic studies suggest a complex reaction cascade involving the indole moiety. researchgate.net

In addition to metal catalysis, indole-containing compounds can play a role in biocatalysis. For example, the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in some bacteria involves enzymes that act on tryptophan, an indole-containing amino acid. While not a direct catalytic role for a synthetic indol-2-one, this highlights the inherent reactivity of the indole nucleus in biological systems.

The following table provides examples of catalytic reactions where indole-derived structures have been implicated:

| Catalytic System | Reaction Type | Role of Indole Derivative | Reference |

| Palladium(II) Catalyst | Aerobic C-H Amination | Substrate for synthesis of indole-2-carboxylates | nih.gov |

| Copper(I) Catalyst | Intramolecular Redox Cycloisomerization | Substrate for synthesis of C2-spiropseudoindoxyls | researchgate.net |

| Enzymatic (e.g., IaaM, IaaH) | Biosynthesis of Indole-3-Acetic Acid | Precursor (tryptophan) |

The presence of the bromo and ethyl groups on the This compound scaffold would undoubtedly influence its behavior in a catalytic setting. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the ethyl group could be exploited to modulate the electronic properties of a catalytic system. Further research is warranted to explore the potential of this specific compound and its derivatives as catalysts or ligands in a range of organic transformations.

Future Research Directions and Unexplored Avenues for 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indol 2 One

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of oxindole (B195798) derivatives has seen significant advancements, yet there remain opportunities for developing more efficient, selective, and sustainable methods for preparing 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one and its analogs. Future research could focus on several key areas:

Enantioselective Synthesis: The C3 position of the oxindole ring is a common stereocenter, and its absolute configuration can significantly influence biological activity. researchgate.net Future synthetic efforts should target the development of catalytic enantioselective methods to access specific stereoisomers of 3-substituted derivatives of this compound. This could involve the use of chiral catalysts, such as phosphoramide-based bifunctional catalysts or cinchona alkaloids, in reactions like Michael additions or aldol (B89426) condensations. acs.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. oup.com For the synthesis of this compound derivatives, future research could explore the use of water as a solvent, which can offer advantages in terms of safety, cost, and environmental impact. oup.com Additionally, catalyst-free reactions and the use of sustainable energy sources like visible light in photocatalytic processes are promising avenues. nih.gov

Electrochemical Synthesis: Electrosynthesis has emerged as a green and sustainable strategy for generating radicals and achieving unique chemical transformations under mild conditions. rsc.org This approach could be applied to the functionalization of the this compound core, for instance, through direct C-H functionalization, offering an alternative to traditional methods that often require harsh reagents. acs.org

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable for rapidly generating a library of derivatives for biological screening. This could involve techniques like C-H activation or cross-coupling reactions that are tolerant of the existing functional groups. organic-chemistry.org

| Synthetic Approach | Potential Application for this compound | Key Advantages |

| Catalytic Enantioselective Synthesis | Generation of chiral 3,3-disubstituted derivatives | High enantioselectivity, access to specific stereoisomers |

| Green Chemistry (e.g., in water) | Synthesis of derivatives with reduced environmental impact | Environmentally benign, cost-effective, potentially new reactivity |

| Electrochemical Synthesis | C-H functionalization and C-C/C-N bond formation | Mild conditions, avoids stoichiometric oxidants/reductants |

| Late-Stage Functionalization | Rapid diversification of the core structure | Efficient generation of compound libraries for screening |

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its function. While standard spectroscopic techniques provide static structural information, advanced methods can offer insights into its conformational dynamics and transient states.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to determine the solution-state conformation and to study the dynamics of the ethyl group rotation and potential conformational exchange processes in the five-membered ring.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) or fluorescence spectroscopy could be used to study the excited-state dynamics of this compound, particularly if it is being investigated for photochemical applications or as a fluorescent probe.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral derivatives of this compound, VCD and ROA can provide detailed information about the absolute configuration and conformational preferences in solution, which is often challenging to obtain by other means.

Integration with Computational Chemistry: The combination of experimental spectroscopic data with high-level quantum chemical calculations can provide a more complete picture of the molecule's properties. nih.gov For instance, theoretical calculations of NMR chemical shifts, coupling constants, and vibrational frequencies can aid in the interpretation of experimental spectra and provide insights into the underlying electronic structure.

Deepening Understanding of Molecular Interaction Mechanisms

The biological activity and material properties of this compound will be dictated by its interactions with other molecules. A deeper understanding of these interactions at a molecular level is a key area for future research.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Future studies could investigate the propensity of this compound to form halogen bonds with various acceptor atoms and explore how this interaction influences its binding to biological targets or its self-assembly into supramolecular structures.

Hydrogen Bonding: The N-H group and the carbonyl oxygen of the oxindole core are potent hydrogen bond donors and acceptors, respectively. acs.org Investigating the hydrogen bonding patterns of this compound in different environments (e.g., in solution, in a crystal lattice, or within a protein binding site) is crucial for understanding its behavior. The interplay between hydrogen bonding and halogen bonding will be a particularly interesting aspect to explore.

π-Stacking and Hydrophobic Interactions: The aromatic ring of the oxindole scaffold can engage in π-stacking interactions with other aromatic systems. mdpi.com The ethyl group at the 7-position introduces a hydrophobic patch that can participate in van der Waals and hydrophobic interactions. The balance of these interactions will be critical in determining the molecule's solubility, membrane permeability, and binding affinity to target proteins.

Experimental and Computational Approaches: A combination of experimental techniques, such as X-ray crystallography of co-crystals and high-resolution NMR titration experiments, with computational methods like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will be essential for a detailed characterization of the intermolecular forces at play.

Computational Design and Predictive Modeling for Structure-Function Relationships

In silico methods are powerful tools for accelerating the discovery and optimization of new molecules. For this compound, computational approaches can guide synthetic efforts and provide predictions about its potential applications.

Molecular Docking and Virtual Screening: If a biological target for oxindole derivatives is known, molecular docking can be used to predict the binding mode and affinity of this compound and its virtual derivatives. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in complex environments, such as in solution or bound to a protein. mdpi.com These simulations can reveal important information about conformational changes, solvent interactions, and the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of derivatives of this compound, QSAR models can be developed to correlate specific structural features with observed activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict key physicochemical properties of this compound, such as its solubility, lipophilicity, and metabolic stability. mdpi.com This information is crucial for assessing its drug-likeness and potential for further development.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Predicting binding to a target protein | Binding mode, affinity, and key interactions |

| Molecular Dynamics | Simulating behavior in a biological environment | Conformational stability, interaction dynamics |

| QSAR | Correlating structure with biological activity | Predictive models for designing new derivatives |

| Predictive Modeling | Estimating physicochemical properties | Drug-likeness, ADME properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one?

- Methodology : A common approach involves coupling reactions using CuI catalysts in PEG-400/DMF mixtures (e.g., 12-hour reaction under stirring) . Ethylation can be achieved via alkylation with ethyl bromoacetate in ethyl acetate at room temperature . Post-synthesis purification typically employs flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30) .

- Key Considerations : Monitor reaction progress via TLC and optimize catalyst loading to mitigate side products.

Q. How is structural confirmation performed for this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on indole ring protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- X-ray Crystallography : Refine structures using SHELXL for precise bond-length/angle determination .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to minimize inhalation risks .

- Storage : Refrigerate (2–8°C) in sealed containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

- Optimization Strategies :

- Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) for cross-coupling steps .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .

- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve efficiency.

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Challenges : Overlapping NMR signals due to dihydroindole ring dynamics.

- Solutions :

- Variable-Temperature NMR : Resolve splitting patterns at low temperatures (−40°C) .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy.

- Computational Modeling : Compare experimental NMR data with DFT-calculated shifts .

Q. How does the bromo substituent influence the compound’s stability under acidic/basic conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24 hours.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-HRMS .

- Findings : Bromine increases susceptibility to nucleophilic substitution under basic conditions, forming 7-ethyl-2,3-dihydro-1H-indol-2-one as a major degradant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.